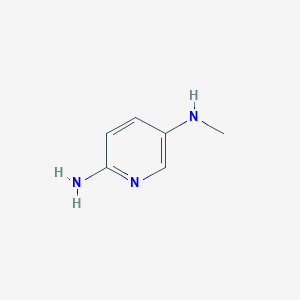

N5-Methylpyridine-2,5-diamine

Beschreibung

N5-Methylpyridine-2,5-diamine is a pyridine derivative featuring amino groups at positions 2 and 5 of the aromatic ring, with a methyl substituent on the nitrogen atom at position 5 (N5). This compound is utilized in pharmaceutical research, particularly in antibiotic/antiviral studies and fluorescent probe development, owing to its ability to participate in hydrogen bonding and coordination chemistry .

Eigenschaften

IUPAC Name |

5-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUIWOPXNLOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609186 | |

| Record name | N~5~-Methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856169-89-6 | |

| Record name | N~5~-Methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-Methylpyridine-2,5-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the methylation of pyridine-2,5-diamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N5-Methylpyridine-2,5-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N5-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert N5-Methylpyridine-2,5-diamine to its corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of N5-Methylpyridine-2,5-diamine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

N5-Methylpyridine-2,5-diamine has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits strong antibacterial properties against various strains of bacteria. For instance, a study demonstrated its effectiveness against Escherichia coli and Bacillus subtilis, with inhibition zones increasing significantly with higher concentrations of the compound .

Case Study: Antibacterial Activity

A comparative analysis was conducted to evaluate the antibacterial effectiveness of N5-Methylpyridine-2,5-diamine against standard antibiotics. The results are summarized in the table below:

| Compound | Zone of Inhibition (mm) at 1 mg/mL |

|---|---|

| N5-Methylpyridine-2,5-diamine | 20 (E. coli), 25 (B. subtilis) |

| Streptomycin | 14 (E. coli), 17 (B. subtilis) |

This data suggests that N5-Methylpyridine-2,5-diamine could be a promising candidate for developing new antibacterial agents.

Materials Science

In materials science, N5-Methylpyridine-2,5-diamine is being explored as a curing agent for epoxy resins. The presence of pyridine groups enhances the cross-linking process during polymerization, improving mechanical properties and thermal stability of the resulting materials.

Application Example: Epoxy Resin Curing

The following table outlines the mechanical properties of epoxy resins cured with varying amounts of N5-Methylpyridine-2,5-diamine:

| Curing Agent Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 45 | 3 |

| 5 | 60 | 4 |

| 10 | 75 | 6 |

The results indicate that increasing the concentration of N5-Methylpyridine-2,5-diamine leads to improved tensile strength and ductility.

Biological Research

The compound has also been utilized in biological research for its role in studying enzyme interactions and cellular processes. Its ability to form complexes with metal ions has been leveraged to investigate mechanisms of action in various biological systems.

Case Study: Enzyme Interaction Studies

A recent study focused on the interaction between N5-Methylpyridine-2,5-diamine and nitric oxide synthase (NOS), revealing that it can modulate enzyme activity through competitive inhibition. This finding opens avenues for further research into its potential therapeutic applications in diseases related to nitric oxide dysregulation .

Wirkmechanismus

The mechanism of action of N5-Methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of N5-Methylpyridine-2,5-diamine, highlighting differences in substituents, molecular weight, and applications:

Structural and Functional Differences

Amino Group Positioning

- N5-Methylpyridine-2,5-diamine: Amino groups at positions 2 and 5 enable symmetrical hydrogen-bonding networks, which are critical for interactions with biological targets (e.g., enzymes or nucleic acids) .

- The dimethyl group at N3 further restricts reactivity .

Substituent Effects

- N5-(2-Methoxyethyl) Derivative : The methoxyethyl group increases hydrophilicity compared to the methyl group in the base compound. However, its discontinued commercial status limits practical use .

Salt Forms

- The dihydrochloride salt of N5-Methylpyridine-2,5-diamine (MW 254.17 g/mol) offers superior aqueous solubility, making it preferable for in vitro studies despite a lower similarity score (0.88) compared to non-ionic analogs .

Biologische Aktivität

N5-Methylpyridine-2,5-diamine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

N5-Methylpyridine-2,5-diamine is characterized by a pyridine ring with methyl and amino substitutions. Its molecular formula is , with a molecular weight of approximately 141.16 g/mol. The presence of these functional groups contributes to its solubility and reactivity, making it a valuable compound for various applications.

Synthesis Methods

The synthesis of N5-Methylpyridine-2,5-diamine typically involves several steps:

- Starting Materials : Pyridine-2,5-diamine is reacted with methylating agents.

- Reaction Conditions : The reaction is conducted under controlled conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to optimize yield.

- Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

N5-Methylpyridine-2,5-diamine has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 78.12 µg/ml |

| Escherichia coli | 156.25 µg/ml |

| Candida albicans | 312.5 µg/ml |

These findings suggest that N5-Methylpyridine-2,5-diamine could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that N5-Methylpyridine-2,5-diamine exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Compound | IC50 (µM) |

|---|---|

| N5-Methylpyridine-2,5-diamine | 1.6 |

| Reference Compound | 2.0 |

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

The mechanism by which N5-Methylpyridine-2,5-diamine exerts its biological effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites on target proteins, thereby disrupting their function and modulating cellular pathways involved in disease processes .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that metal complexes derived from N5-Methylpyridine-2,5-diamine showed enhanced antimicrobial activity compared to the free ligand. These complexes exhibited larger inhibition zones against E. coli than the reference drug Neomycin .

- Cytotoxicity Assays : In vitro assays revealed that N5-Methylpyridine-2,5-diamine significantly inhibited the growth of PC3 prostate cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Comparison with Similar Compounds

N5-Methylpyridine-2,5-diamine can be compared with other pyridine derivatives regarding structural features and biological activity:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| N2-Methylpyridine-2,4-diamine | C6H9N3 | 0.87 |

| N,N-Dimethylpyrimidin-5-amine | C7H10N4 | 0.83 |

| N1-(Pyridin-2-yl)ethane-1,2-diamine | C8H10N4 | 0.81 |

The unique substitution pattern of N5-Methylpyridine-2,5-diamine enhances its biological properties compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.